molecular formula C11H7ClN2O B038129 (3-Chloropyrazin-2-YL)(phenyl)methanone CAS No. 121246-91-1

(3-Chloropyrazin-2-YL)(phenyl)methanone

Cat. No.: B038129
CAS No.: 121246-91-1
M. Wt: 218.64 g/mol
InChI Key: HPNXDUXDGMPNOJ-UHFFFAOYSA-N
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Description

(3-Chloropyrazin-2-yl)(phenyl)methanone is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a chlorine atom at the 3-position and a phenyl ketone group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis typically involves coupling reactions between chlorinated pyrazine derivatives and benzoyl precursors under catalytic or basic conditions .

Properties

CAS No.

121246-91-1

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

(3-chloropyrazin-2-yl)-phenylmethanone

InChI

InChI=1S/C11H7ClN2O/c12-11-9(13-6-7-14-11)10(15)8-4-2-1-3-5-8/h1-7H

InChI Key

HPNXDUXDGMPNOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=NC=CN=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=CN=C2Cl

Synonyms

(3-CHLOROPYRAZIN-2-YL)(PHENYL)METHANONE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs include:

  • (3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone (): Features a benzofuran ring with nitro and alkoxy substituents, enhancing electron-withdrawing effects.
  • Bis(4-(1,3,4-thiadiazol-2-yl)phenyl)methanone derivatives (): Contains dual thiadiazole rings, enabling π-π stacking and hydrogen bonding.
  • 2-Hydroxy-4-(octyloxy)phenyl methanone (Chimassorb®81) (): A UV absorber with a hydroxybenzophenone core and alkyl chain for solubility.

Key Differences :

  • Electron-withdrawing groups : The 3-chloro substituent on pyrazine in the target compound provides moderate electron withdrawal compared to the stronger nitro group in benzofuran derivatives .
  • Ring systems : Pyrazine (6-membered, two nitrogen atoms) vs. benzofuran (5-membered oxygen-containing) vs. thiadiazole (5-membered sulfur/nitrogen) .

Reactivity Insights :

  • The chlorine atom in (3-chloropyrazin-2-yl)(phenyl)methanone may allow further functionalization (e.g., Suzuki coupling), whereas nitro groups in benzofuran derivatives limit such modifications .
Physicochemical Properties
  • Solubility : The pyrazine ring in the target compound likely reduces solubility compared to alkyloxy-substituted derivatives (e.g., Chimassorb®81) .
  • Thermal stability: Thiadiazole-based methanones exhibit higher thermal stability due to rigid aromatic systems .

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